molecular formula C10H8Cl2O2 B13726392 2,3-Dichloro-4-methylcinnamic acid

2,3-Dichloro-4-methylcinnamic acid

Cat. No.: B13726392
M. Wt: 231.07 g/mol
InChI Key: FHNMUHMNFWOKKD-SNAWJCMRSA-N
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Description

2,3-Dichloro-4-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2) or bromine (Br2) for halogenation; nitric acid (HNO3) for nitration

Major Products

    Oxidation: Formation of 2,3-dichloro-4-methylbenzoic acid

    Reduction: Formation of 2,3-dichloro-4-methylbenzyl alcohol

    Substitution: Formation of 2,3-dichloro-4-methyl-5-nitrocinnamic acid

Scientific Research Applications

2,3-Dichloro-4-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Studied for its potential antimicrobial and antifungal properties

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorocinnamic acid
  • 4-Methylcinnamic acid
  • 2,3-Dichloro-4-methylbenzoic acid

Comparison

2,3-Dichloro-4-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can influence its

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,3-dichloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+

InChI Key

FHNMUHMNFWOKKD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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